

cyclopropylcarboxylic acid physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclopropylcarboxylic acid*

Cat. No.: *B031269*

[Get Quote](#)

An In-depth Technical Guide to **Cyclopropylcarboxylic Acid**

Introduction

Cyclopropylcarboxylic acid, with the chemical formula $C_4H_6O_2$, is an organic compound featuring a carboxylic acid functional group attached to a cyclopropane ring.^{[1][2]} This structure is significant in organic synthesis, particularly within the pharmaceutical and agrochemical industries.^[1] The defining characteristic of this molecule is the three-membered cyclopropane ring, which imparts significant ring strain.^[1] This inherent strain influences the molecule's physical properties and chemical reactivity, making it a valuable and versatile building block for the synthesis of more complex, biologically active compounds.^[1] It serves as a key intermediate for plant growth regulators and new antibacterial drugs.^[3]

Physical Properties

Cyclopropylcarboxylic acid typically presents as a clear, colorless to light yellow liquid or a white crystalline solid, depending on the ambient temperature.^{[1][3]} It is soluble in water and most organic solvents, including chloroform, ethyl acetate, ethanol, and ether.^{[1][3][4]}

Table 2.1: Physical Properties of **Cyclopropylcarboxylic Acid**

Property	Value	Source(s)
Molecular Formula	C ₄ H ₆ O ₂	[1] [2] [3] [5]
Molecular Weight	86.09 g/mol	[1] [2]
Appearance	Clear colorless to light yellow liquid / White crystalline solid	[1] [3]
Melting Point	14–19 °C (lit.)	[3] [6] [7]
Boiling Point	182–184 °C (lit.)	[3] [6] [7]
Density	1.081 g/mL at 25 °C (lit.)	[3] [4] [7]
Refractive Index	n _{20/D} 1.438 (lit.)	[3] [4] [7]
pKa	4.83 at 25 °C	[3] [4]
Flash Point	71–72 °C (161 °F) - closed cup	[3]
Vapor Pressure	0.362 mmHg at 25 °C	[3]
Solubility	Soluble in water, ethanol, ether, ethyl acetate, chloroform. [1] [3] [4] [8]	

Chemical and Spectroscopic Properties

The unique structural nature of **cyclopropylcarboxylic acid**, conferred by the strained three-membered ring, makes it more reactive than comparable linear carboxylic acids.[\[1\]](#)

Table 3.1: Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	cyclopropanecarboxylic acid	[2] [5]
CAS Number	1759-53-1	[1] [2] [5]
Synonyms	Carboxycyclopropane, Cyclopropionic acid, CPC- ACID	[4] [5]
InChI	1S/C4H6O2/c5-4(6)3-1-2- 3/h3H,1-2H2,(H,5,6)	[5] [7]
InChIKey	YMGUBTXCNDTFJI- UHFFFAOYSA-N	[4] [5] [7]
SMILES	OC(=O)C1CC1	[7]

Table 3.2: Spectroscopic Data

Spectroscopy	Characteristic Peaks	Source(s)
¹ H NMR	The carboxylic acid proton (COOH) appears as a very broad singlet between 10-13.2 ppm.[9] The cyclopropyl protons show complex multiplets in the upfield region.	[9][10]
¹³ C NMR	The carbonyl carbon (C=O) signal appears around 180.8 ppm. The methine carbon of the cyclopropane ring (attached to COOH) is observed around 13.9 ppm, while the methylene carbons (-CH ₂ -) of the ring appear at approximately 8.7 ppm.	[11]
IR Spectroscopy	A broad O-H stretching band is observed from 3300-2500 cm ⁻¹ .[9] A strong C=O (carbonyl) stretching band appears between 1760-1690 cm ⁻¹ .[9] A C-O stretching band is present in the 1320-1210 cm ⁻¹ region.[9]	[9][12]
Mass Spectrometry (GC-MS)	The compound has an exact mass of 86.036779 g/mol .[2] [13] The mass spectrum shows a characteristic fragmentation pattern.	[12][13]

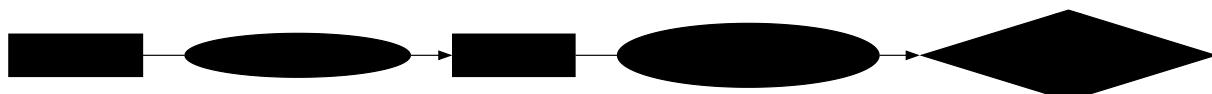
Reactivity and Stability

- Chemical Stability: **Cyclopropylcarboxylic acid** is stable under normal temperatures and recommended storage conditions.[6][14]

- **Reactivity:** The significant strain energy of the three-membered ring makes the compound more reactive than its linear counterparts.[\[1\]](#) It undergoes typical carboxylic acid reactions, such as esterification, which can be facilitated by Lewis acid catalysts.[\[15\]](#)
- **Conditions to Avoid:** Exposure to excess heat, flames, and other ignition sources should be avoided.[\[6\]](#)[\[14\]](#)
- **Incompatible Materials:** It is incompatible with strong oxidizing agents and strong bases.[\[6\]](#)[\[14\]](#)[\[16\]](#)
- **Hazardous Decomposition Products:** Under fire conditions, thermal decomposition can generate hazardous products such as carbon monoxide and carbon dioxide.[\[6\]](#)[\[14\]](#)
- **Hazardous Polymerization:** Hazardous polymerization has not been reported.[\[6\]](#)[\[17\]](#)

Experimental Protocols

Synthesis of Cyclopropylcarboxylic Acid


Two common synthetic routes are the "classic" hydrolysis of γ -chlorobutyronitrile and the more modern malonic ester synthesis.

Protocol 5.1.1: Classic Synthesis via Hydrolysis of γ -chlorobutyronitrile[\[18\]](#)[\[19\]](#)

This method involves the intramolecular cyclization of γ -chlorobutyronitrile using a strong base, followed by hydrolysis of the resulting nitrile.

- **Cyclization:** Place powdered sodium hydroxide in a round-bottomed flask. Add γ -chlorobutyronitrile and mix thoroughly by shaking.
- **Heating:** Heat the mixture on a steam bath. A vigorous reaction will occur.
- **Hydrolysis:** Complete the hydrolysis of the nitrile by adding water in small portions over approximately 2 hours, followed by continued heating for 1.5 hours. The oily layer of the nitrile should disappear.
- **Acidification:** Cool the reaction mixture in an ice bath and acidify with a pre-chilled mixture of concentrated sulfuric acid and ice.

- Extraction: Separate the floating layer of crude **cyclopropylcarboxylic acid**. Extract the remaining cold aqueous solution with ether.
- Purification: Combine the crude acid and the ether extract, dry over an anhydrous salt (e.g., Drierite), and remove the solvent via distillation. The final product is then distilled under reduced pressure to yield pure **cyclopropylcarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the classic synthesis of **cyclopropylcarboxylic acid**.

Protocol 5.1.2: Malonic Ester Synthesis[19]

This modern approach builds the cyclopropane ring using diethyl malonate and a dihalide.

- Enolate Formation: Prepare the enolate of diethyl malonate by reacting it with a strong base, such as sodium ethoxide, in ethanol.
- Cyclization: Add 1,2-dibromoethane to the enolate solution. The enolate acts as a nucleophile, first displacing one bromide ion, and then undergoing an intramolecular reaction to displace the second bromide, forming the cyclopropane ring.
- Saponification: Hydrolyze the resulting diethyl cyclopropane-1,1-dicarboxylate using a strong base (e.g., NaOH) and heat. This converts the two ester groups into carboxylate salts.
- Acidification: Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylates, yielding cyclopropane-1,1-dicarboxylic acid.
- Decarboxylation: Gently heat the dicarboxylic acid. The molecule will readily lose one carboxyl group as CO₂, yielding the final product, **cyclopropylcarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the malonic ester synthesis of **cyclopropylcarboxylic acid**.

Determination of pKa via Potentiometric Titration

This is a standard protocol for determining the acid dissociation constant (pKa) of a weak acid.

- Preparation: Accurately weigh a sample of **cyclopropylcarboxylic acid** and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
- Titration Setup: Place the solution in a beaker with a magnetic stir bar. Calibrate a pH meter and immerse the electrode in the solution. Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
- Titration Procedure: Record the initial pH of the acid solution. Begin adding the NaOH solution from the burette in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record both the pH and the total volume of titrant added.
- Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
- pKa Determination: Identify the equivalence point, which is the point of steepest inflection on the curve. Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point). The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

Safety and Handling

Cyclopropylcarboxylic acid is a corrosive material that can cause severe skin burns and eye damage.^{[3][14]} It is also harmful if swallowed or inhaled.

- Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles or a face shield, protective gloves, and a lab coat or other protective clothing.[6][14] In case of insufficient ventilation, use a NIOSH/MSHA-approved respirator.[6]
- Handling: Handle in a well-ventilated area.[6] Avoid breathing vapor or mist.[14] Keep away from sources of ignition.[14] Wash hands thoroughly after handling.[6]
- Storage: Store in a cool, dry, and well-ventilated place.[14][16] Keep the container tightly closed.[6][14] It is often recommended to store under refrigeration (2-8°C).[3][4] Store away from incompatible materials like strong oxidizing agents and bases.[6][14]

Applications

Due to its unique structure, **cyclopropylcarboxylic acid** is an important intermediate in various fields:

- Pharmaceuticals: It is a crucial building block in the synthesis of pharmaceuticals, notably new antibacterial drugs such as cyclopropane norfloxacin.[3] The cyclopropyl group is often incorporated into drug candidates to modulate their pharmacokinetic properties.[1]
- Agrochemicals: It is used as an intermediate for plant growth regulators and in the synthesis of pyrethroid pesticides.[3] Derivatives have been developed as fungicides and agents against parasites in plants and animals.[20]
- Organic Synthesis: It serves as a versatile starting material for a variety of organic transformations, leveraging the reactivity of the strained ring.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]

- 2. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. CYCLOPROPYL CARBOXYLIC ACID [chembk.com]
- 4. 1759-53-1 CAS MSDS (Cyclopropanecarboxylic acid) Melting Point Boiling Point Density
CAS Chemical Properties [chemicalbook.com]
- 5. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 6. westliberty.edu [westliberty.edu]
- 7. 环丙甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. cyclopropane carboxylic acid, 1759-53-1 [thegoodsentscompany.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 16. phytotechlab.com [phytotechlab.com]
- 17. fishersci.com [fishersci.com]
- 18. orgsyn.org [orgsyn.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- To cite this document: BenchChem. [cyclopropylcarboxylic acid physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031269#cyclopropylcarboxylic-acid-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com